molecular formula C18H22N4O4S B2622036 Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 850936-74-2

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2622036
CAS No.: 850936-74-2
M. Wt: 390.46
InChI Key: LHXUWBHXAKSTRF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole moiety, and a thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting m-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Piperazine coupling: The thioacetylated oxadiazole is coupled with ethyl piperazine-1-carboxylate under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
  • Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its ortho- and para- counterparts.

Properties

IUPAC Name

ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-27-17-20-19-16(26-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXUWBHXAKSTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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